molecular formula C9H9NO2 B109004 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 116526-30-8

2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B109004
CAS No.: 116526-30-8
M. Wt: 163.17 g/mol
InChI Key: MFBKBTMVISFSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinolinone family This compound is characterized by a fused ring system consisting of a benzene ring and a dihydroisoquinolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine, followed by cyclization, can be used to prepare this compound. The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of isoquinolinone derivatives.

    Reduction: The compound can be reduced to form dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinolinone derivatives, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Medicine: It may be explored for its therapeutic properties, including potential anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and signaling pathways. The hydroxyl group and the isoquinolinone moiety play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolinone: Lacks the hydroxyl group at the 2-position.

    Dihydroisoquinoline: Lacks the carbonyl group at the 1-position.

    Quinolinone: Contains a nitrogen atom in a different position within the ring system.

Uniqueness

2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both a hydroxyl group and a dihydroisoquinolinone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydroxy-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBKBTMVISFSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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